N-Boc-2-(1-Iminoethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-(1-Iminoethyl)hydrazine is a chemical compound with the molecular formula C8H17N3O2 and a molecular weight of 187.24 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
N-Boc-2-(1-Iminoethyl)hydrazine is primarily used in the identification and preparation of potent, highly selective, and brain penetrant phosphodiesterase 2A inhibitor PF-05180999 . Phosphodiesterase 2A is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers, cyclic adenosine monophosphate (cAMP), and cyclic guanosine monophosphate (cGMP).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(1-Iminoethyl)hydrazine typically involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone under mild conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-(1-Iminoethyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted hydrazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted hydrazines, which are valuable intermediates in organic synthesis and pharmaceutical research .
Scientific Research Applications
N-Boc-2-(1-Iminoethyl)hydrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of new pharmaceuticals and drug delivery systems.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Boc-2-(1-Iminoethyl)hydrazine include:
- N-Boc-hydrazine
- N-Boc-1,2-diaminoethane
- N-Boc-1,2-diaminopropane
Uniqueness
This compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and interact with various molecular targets. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(1-aminoethylideneamino)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROPCTMTKIHNFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.